molecular formula C7H6Cl2O2 B3348544 2,5-Dichloro-3-methoxyphenol CAS No. 1781571-37-6

2,5-Dichloro-3-methoxyphenol

Cat. No.: B3348544
CAS No.: 1781571-37-6
M. Wt: 193.02 g/mol
InChI Key: KDKMSHFGQLWAQW-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-methoxyphenol is an organic compound with the molecular formula C7H6Cl2O2. It is a derivative of phenol, characterized by the presence of two chlorine atoms and one methoxy group attached to the benzene ring.

Biochemical Analysis

Biochemical Properties

It is known that phenol derivatives, such as 2,5-Dichloro-3-methoxyphenol, play a crucial role in cell biology . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. The nature of these interactions is complex and depends on the specific properties of the compound and the biomolecules it interacts with.

Cellular Effects

Phenol derivatives are known to have various effects on cells and cellular processes They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-methoxyphenol typically involves the chlorination of 3-methoxyphenol. One common method is the reaction of 3-methoxyphenol with chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3), under controlled conditions to ensure selective chlorination at the 2 and 5 positions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., ethanol, dimethylformamide).

    Oxidation: Oxidizing agents (e.g., H2O2, KMnO4), acidic or basic conditions.

    Reduction: Reducing agents (e.g., LiAlH4), inert atmosphere (e.g., nitrogen or argon).

Major Products Formed

    Substitution: Formation of substituted phenols with various functional groups.

    Oxidation: Formation of 2,5-dichloro-3-hydroxyphenol.

    Reduction: Formation of 3-methoxyphenol and other dechlorinated products.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-3-methoxyphenol
  • 2,5-Dichloro-4-methoxyphenol
  • 2,5-Dichloro-3-hydroxyphenol

Comparison and Uniqueness

2,5-Dichloro-3-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

IUPAC Name

2,5-dichloro-3-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKMSHFGQLWAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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